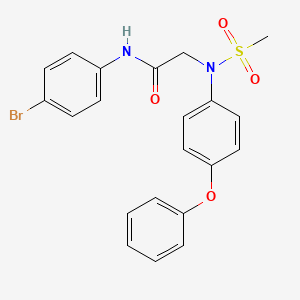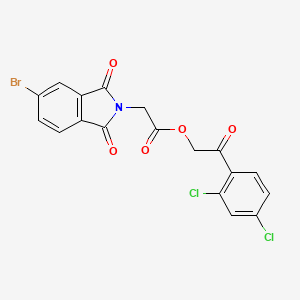![molecular formula C22H29ClN4 B6002331 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B6002331.png)
4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Mechanism of Action
4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. BTK is required for B-cell receptor signaling and plays a crucial role in the activation and survival of malignant B-cells. Inhibition of BTK by this compound leads to reduced proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. In preclinical models, this compound has been shown to reduce the proliferation and survival of malignant B-cells, while having minimal effects on normal B-cells. This compound has also demonstrated a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine has several advantages as a tool compound for studying B-cell malignancies. It is a highly selective inhibitor of BTK and has demonstrated potent activity in preclinical models. This compound has also shown synergistic effects when combined with other targeted therapies, which may provide a rationale for combination therapy in the clinic. However, this compound has limitations as a tool compound, including its relatively short half-life and potential off-target effects at higher concentrations.
Future Directions
There are several potential future directions for the development of 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine as a therapeutic agent. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Further preclinical studies are needed to evaluate the potential of this compound in combination with other targeted therapies and to identify biomarkers of response. Additionally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine involves a multistep process starting from commercially available starting materials. The key step involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-chlorobenzyl)piperazine in the presence of a base to form the Schiff base intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent. The amine is then coupled with 4-(diethylamino)benzaldehyde in the presence of a base to form the final product.
Scientific Research Applications
4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of malignant B-cells. This compound has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Properties
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4/c1-3-26(4-2)21-11-9-19(10-12-21)17-24-27-15-13-25(14-16-27)18-20-7-5-6-8-22(20)23/h5-12,17H,3-4,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBPLMVUXKBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)
![4-methoxy-N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6002272.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6002279.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
![methyl 2-[({2-[4-(dimethylamino)benzoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002302.png)
![4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6002305.png)
![9-[3-(4-bromophenyl)-4H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6002316.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B6002324.png)
![3,4-bis[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B6002333.png)
![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
